molecular formula C22H32O2 B12411818 13-cis-Retinoic acid ethyl ester-d5

13-cis-Retinoic acid ethyl ester-d5

Cat. No.: B12411818
M. Wt: 333.5 g/mol
InChI Key: ZELWYCSDHIFMOP-KODDXJHGSA-N
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Description

13-cis-Retinoic acid ethyl ester-d5 is a deuterated form of 13-cis-Retinoic acid ethyl ester, a synthetic derivative of vitamin A. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of retinoids. The deuterium labeling helps in tracing the compound in biological systems without altering its chemical properties significantly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cis-Retinoic acid ethyl ester-d5 typically involves the esterification of 13-cis-Retinoic acid with ethanol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

13-cis-Retinoic acid ethyl ester-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-cis-Retinoic acid ethyl ester-d5 is widely used in scientific research, including:

    Chemistry: Studying the chemical properties and reactivity of retinoids.

    Biology: Investigating the metabolic pathways and biological effects of retinoids in living organisms.

    Medicine: Researching the pharmacokinetics and therapeutic potential of retinoids in treating diseases like acne and certain types of cancer.

    Industry: Used in the development of new retinoid-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of 13-cis-Retinoic acid ethyl ester-d5 involves its conversion to 13-cis-Retinoic acid in the body. This active form binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. The activation of these receptors influences various cellular processes, including cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The deuterated form, 13-cis-Retinoic acid ethyl ester-d5, is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies without altering the compound’s chemical behavior. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

ethyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-/i4D3,12D2

InChI Key

ZELWYCSDHIFMOP-KODDXJHGSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OCC)/C)/C)(C)C)[2H]

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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